N,N-Dimethylpiperidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research
N,N-Dimethylpiperidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research
CAS Number: 126584-46-1
This guide provides an in-depth technical overview of N,N-Dimethylpiperidin-3-amine dihydrochloride, a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, analytical characterization, and safe handling protocols.
Introduction and Chemical Identity
N,N-Dimethylpiperidin-3-amine dihydrochloride is a diamine compound featuring a piperidine ring substituted at the 3-position with a dimethylamino group. It is supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, making it amenable for use in various synthetic and biological applications. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1]
A critical point of clarification is the distinction between N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS: 126584-46-1) and its frequently confused analogue, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2). The latter is a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, tofacitinib. It is imperative for researchers to verify the CAS number to ensure the correct compound is being utilized in their experimental work.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 126584-46-1 | [1] |
| Molecular Formula | C₇H₁₆N₂ · 2HCl | [1] |
| Molecular Weight | 201.14 g/mol | [1] |
| Appearance | Off-white to beige powder (typical) | General Knowledge |
| Solubility | Sparingly soluble in methanol, slightly soluble in water | General Knowledge for similar amine salts |
Synthesis and Mechanism
While specific proprietary synthesis routes may exist, a highly plausible and efficient method for the preparation of N,N-Dimethylpiperidin-3-amine is through the reductive amination of a suitable 3-aminopiperidine precursor. This well-established reaction provides a direct pathway to introduce the dimethylamino functionality.
Proposed Synthesis Workflow: Reductive Amination
The synthesis of N,N-Dimethylpiperidin-3-amine from 3-aminopiperidine can be logically achieved via reductive amination using formaldehyde as the source of the methyl groups. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.
Caption: Proposed synthesis workflow for N,N-Dimethylpiperidin-3-amine dihydrochloride.
Step-by-Step Experimental Protocol (Illustrative)
Expertise & Experience Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and the reaction can often be performed as a one-pot procedure without the need to pre-form the imine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
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Reaction Setup: To a stirred solution of 3-aminopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add aqueous formaldehyde (approximately 2.2-2.5 equivalents).
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Iminium Ion Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
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Reduction: Sodium triacetoxyborohydride (approximately 1.5 equivalents) is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N,N-Dimethylpiperidin-3-amine free base.
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Salt Formation: The crude free base is dissolved in a suitable solvent such as isopropanol or diethyl ether. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added until the precipitation of the dihydrochloride salt is complete.
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Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to afford N,N-Dimethylpiperidin-3-amine dihydrochloride.
Trustworthiness through Self-Validation: Each step of this protocol includes a checkpoint (e.g., TLC, GC-MS) to validate the completion of the reaction before proceeding, ensuring a higher yield and purity of the final product.
Applications in Research and Drug Development
Piperidine derivatives are integral components of many pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[2] N,N-Dimethylpiperidin-3-amine dihydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its two basic nitrogen atoms can be selectively functionalized, making it a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. Potential areas of application include the development of central nervous system (CNS) agents, anti-infectives, and modulators of various enzymatic pathways.
Analytical Characterization
Robust analytical methods are essential for verifying the identity, purity, and stability of N,N-Dimethylpiperidin-3-amine dihydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience Insight: Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but may lack sensitivity and be prone to interference. A more robust approach involves pre-column derivatization to attach a UV-active or fluorescent tag.
Table 2: Illustrative HPLC Method with Pre-column Derivatization
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the derivatized amine. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution from a low to high percentage of acetonitrile will effectively elute the derivatized product. |
| Gradient | 10-90% B over 15 minutes | A standard gradient to ensure elution of the derivatized compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at the λmax of the derivatizing agent's chromophore | Ensures high sensitivity and specificity. |
| Derivatizing Agent | Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reacts with the primary/secondary amine on the piperidine ring to form a highly UV-active derivative. |
Protocol for Derivatization (Illustrative with Dansyl Chloride):
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Dissolve a known quantity of N,N-Dimethylpiperidin-3-amine dihydrochloride in a suitable buffer (e.g., sodium bicarbonate, pH 9).
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Add a solution of dansyl chloride in acetone.
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Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for a specified time.
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Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).
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Dilute the sample with the mobile phase and inject it into the HPLC system.
Gas Chromatography (GC)
Expertise & Experience Insight: The high polarity and basicity of diamines can lead to peak tailing on standard GC columns. Therefore, a column specifically designed for amine analysis, often with a base-deactivated stationary phase, is recommended.
Table 3: Illustrative Gas Chromatography Method
| Parameter | Condition | Rationale |
| Column | Capillary column for amines (e.g., DB-5amine, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Minimizes peak tailing and provides good resolution. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250°C | Ensures complete volatilization of the analyte. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature program to separate the analyte from potential impurities. |
| Detector | Flame Ionization Detector (FID) | A robust and universally responsive detector for organic compounds. |
| Detector Temp. | 280°C | Prevents condensation of the analyte in the detector. |
Trustworthiness through System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution to verify parameters such as peak shape (tailing factor), resolution, and reproducibility, ensuring the reliability of the analytical data.
Safety and Handling
Potential Hazards:
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Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be corrosive and cause severe skin burns and eye damage.
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Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
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Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or be harmful.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator should be used if dust is generated.
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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First Aid Measures:
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Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Skin: Immediately wash with soap and water and seek medical attention.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
N,N-Dimethylpiperidin-3-amine dihydrochloride is a valuable chemical intermediate for pharmaceutical research and development. A thorough understanding of its chemical properties, a reliable synthesis strategy, and robust analytical methods are crucial for its effective and safe utilization. This guide provides a foundational framework for researchers to confidently incorporate this compound into their discovery and development workflows, while emphasizing the importance of distinguishing it from its structural analogs.
References
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Pharmaffiliates. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. [Link]

